N-(4-bromo-3-chlorophenyl)-2-furamide
Description
N-(4-bromo-3-chlorophenyl)-2-furamide is a furan-2-carboxamide derivative featuring a 4-bromo-3-chlorophenyl substituent on the amide nitrogen. Its molecular structure consists of a furan ring (a five-membered aromatic heterocycle with oxygen) linked via a carboxamide group to a halogenated phenyl ring.
Characterization via $ ^1H $ NMR and ESI-LCMS is standard, as seen in structurally related compounds .
Properties
Molecular Formula |
C11H7BrClNO2 |
|---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
N-(4-bromo-3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7BrClNO2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
InChI Key |
MDPXOHXICGMESV-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and synthetic differences between N-(4-bromo-3-chlorophenyl)-2-furamide and related compounds:
*Calculated based on empirical formula.
Physicochemical Properties
- Solubility : Sulfamoyl and morpholinyl substituents ( and ) increase polarity, whereas halogenation (target compound) enhances hydrophobicity.
- Stability : Bromine’s electron-withdrawing effect may stabilize the aryl ring against electrophilic substitution, contrasting with electron-donating groups like morpholine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
